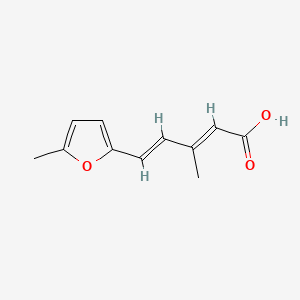![molecular formula C20H18N2O3 B5795594 N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide, also known as MAFP, is a chemical compound that has been widely used in scientific research. MAFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and mood regulation. Inhibition of FAAH by MAFP leads to an increase in endocannabinoid levels, which can have significant therapeutic implications.
Mechanism of Action
The mechanism of action of N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide involves the inhibition of FAAH, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that activate the cannabinoid receptors CB1 and CB2, which are widely distributed in the central nervous system and peripheral tissues. Inhibition of FAAH by N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide are mainly attributed to the inhibition of FAAH and the subsequent increase in endocannabinoid levels. Endocannabinoids have been shown to modulate various physiological processes, including pain, inflammation, mood, appetite, and addiction. Inhibition of FAAH by N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide has also been shown to regulate food intake and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
The advantages of using N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide in lab experiments include its potency and selectivity for FAAH inhibition, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide has some limitations, including its potential off-target effects and the need for expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for research on N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide and its applications. One area of research is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of research is the investigation of the therapeutic potential of FAAH inhibitors in various diseases, including pain, inflammation, and psychiatric disorders. Additionally, the role of endocannabinoids in cancer and metabolic disorders is an emerging area of research that could benefit from the use of FAAH inhibitors like N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide.
Synthesis Methods
The synthesis of N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide involves several steps, starting from the reaction of 4-methyl-2-nitroaniline with 2-methylbenzoyl chloride to form 4-methyl-2-[(2-methylbenzoyl)amino]aniline. This intermediate is then reacted with furfurylamine to yield N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide. The synthesis of N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been extensively used in scientific research to study the role of endocannabinoids in various physiological processes. The inhibition of FAAH by N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide has also been used to investigate the role of endocannabinoids in the regulation of food intake, addiction, and neuroprotection.
properties
IUPAC Name |
N-[4-methyl-2-[(2-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-9-10-16(21-20(24)18-8-5-11-25-18)17(12-13)22-19(23)15-7-4-3-6-14(15)2/h3-12H,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDNAODTUYZDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)
![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)

![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)

